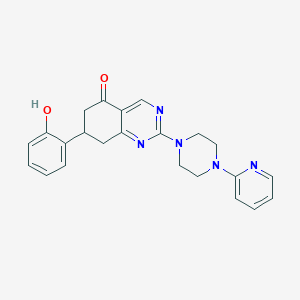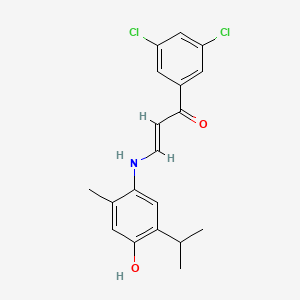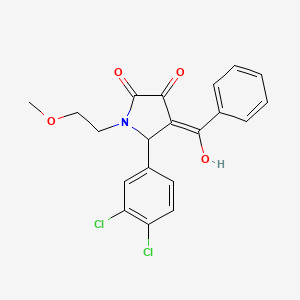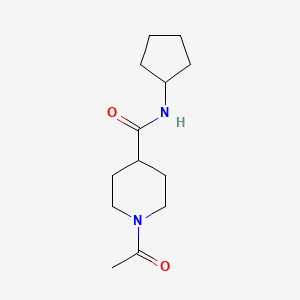
7-(2-hydroxyphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“7-(2-hydroxyphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one” is a complex organic compound that features a quinazolinone core, a hydroxyphenyl group, and a pyridinylpiperazine moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “7-(2-hydroxyphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one” typically involves multi-step organic reactions. A common approach might include:
Formation of the quinazolinone core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives.
Introduction of the hydroxyphenyl group: This step might involve a Friedel-Crafts acylation or alkylation reaction.
Attachment of the pyridinylpiperazine moiety: This can be done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation products: Quinones.
Reduction products: Dihydroquinazolinones.
Substitution products: Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: Compounds with quinazolinone cores are often used as ligands in catalytic reactions.
Material Science: Potential use in the development of new materials with specific electronic properties.
Biology
Enzyme Inhibition: Potential inhibitors of enzymes such as kinases or proteases.
Receptor Binding: May act as ligands for various receptors in the body.
Medicine
Drug Development: Potential candidates for the development of new therapeutic agents, particularly in the treatment of cancer, neurological disorders, and infectious diseases.
Industry
Agriculture: Potential use as agrochemicals.
Pharmaceuticals: Use in the synthesis of active pharmaceutical ingredients.
Mecanismo De Acción
The mechanism of action of “7-(2-hydroxyphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one” would depend on its specific biological target. Generally, such compounds might:
Bind to enzyme active sites: Inhibiting their activity.
Interact with receptors: Modulating their signaling pathways.
Interfere with DNA/RNA: Affecting gene expression or replication.
Comparación Con Compuestos Similares
Similar Compounds
Quinazolinones: A class of compounds with a similar core structure.
Piperazine derivatives: Compounds with similar piperazine moieties.
Phenyl derivatives: Compounds with hydroxyphenyl groups.
Uniqueness
“7-(2-hydroxyphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one” is unique due to the combination of its structural features, which may confer specific biological activities and chemical properties not found in other compounds.
Propiedades
IUPAC Name |
7-(2-hydroxyphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)-7,8-dihydro-6H-quinazolin-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2/c29-20-6-2-1-5-17(20)16-13-19-18(21(30)14-16)15-25-23(26-19)28-11-9-27(10-12-28)22-7-3-4-8-24-22/h1-8,15-16,29H,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATUOEFCRKWFVLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C3=NC=C4C(=N3)CC(CC4=O)C5=CC=CC=C5O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[1-(5-hydroxy-2-methoxybenzyl)piperidin-4-yl]pyrrolidin-2-one](/img/structure/B5483720.png)

![3-({1-[3-(1-pyrrolidinyl)-1-propyn-1-yl]cyclohexyl}oxy)propanenitrile](/img/structure/B5483736.png)
![(1R,2S)-1-[(1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]-2-indanol](/img/structure/B5483737.png)
![6-{2-[5-(2,3-dichlorophenyl)-2-furyl]vinyl}-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5483748.png)

![2-[7-(1-benzothien-3-yl)-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-N-methylacetamide](/img/structure/B5483753.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetamide](/img/structure/B5483767.png)
![N'-[(E)-[5-(2,3-dichlorophenyl)furan-2-yl]methylidene]-2-oxo-4-phenylpyrrolidine-3-carbohydrazide](/img/structure/B5483771.png)
![2-[2-(4-chlorophenyl)vinyl]-3-(2,6-dichlorophenyl)-4(3H)-quinazolinone](/img/structure/B5483787.png)
![N-(3,4-dihydrospiro[chromene-2,1'-cyclopentan]-4-yl)methanesulfonamide](/img/structure/B5483788.png)
![N-isopropyl-N-[3-(methylthio)benzyl]nicotinamide](/img/structure/B5483793.png)

![[1-({5-methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)piperidine-3,3-diyl]dimethanol](/img/structure/B5483812.png)
